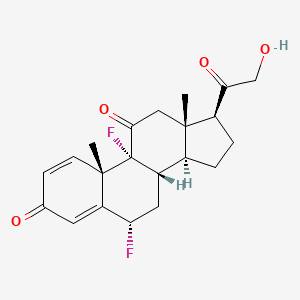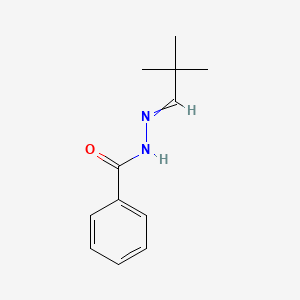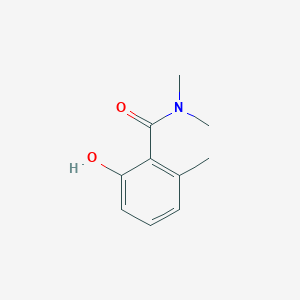
2-Hydroxy-N,N,6-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,N,6-trimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group (-OH) and three methyl groups (-CH3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,6-trimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzoic acid with N,N,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N,N,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form an amine derivative by reducing the amide group.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Hydroxy-N,N,6-trimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N,N,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide functionality allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-Hydroxy-N,N,6-trimethylbenzamide can be compared with other similar compounds, such as:
2-Hydroxy-N,N,4-trimethylbenzamide: Differing in the position of the methyl groups on the benzene ring.
2-Hydroxy-N,N,2-trimethylbenzamide: Another positional isomer with different methyl group placement.
2-Hydroxy-N-phenethylbenzamide: Featuring a phenethyl group instead of trimethyl groups.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-hydroxy-N,N,6-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-7-5-4-6-8(12)9(7)10(13)11(2)3/h4-6,12H,1-3H3 |
Clave InChI |
XUWCCUWIHFSASY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)

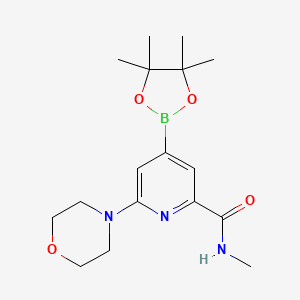


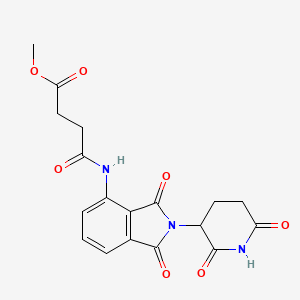
![2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14771020.png)
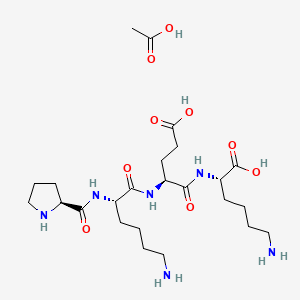
![6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B14771029.png)
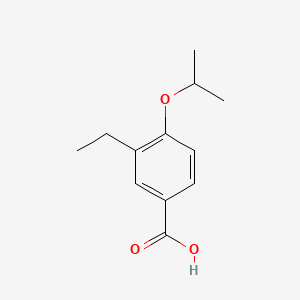
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)
